N'-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide
Description
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N'-(5-methyl-1,2-oxazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O5/c1-10-7-12(18-23-10)17-14(20)13(19)16-8-11-9-21-15(22-11)5-3-2-4-6-15/h7,11H,2-6,8-9H2,1H3,(H,16,19)(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTERWEUMTZJDQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC2COC3(O2)CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the 1,4-dioxaspiro[4.5]decane ring system through a cyclization reaction. This can be achieved by reacting a suitable diol with a ketone under acidic conditions to form the spirocyclic acetal.
Next, the 5-methyl-1,2-oxazole ring can be synthesized via a condensation reaction between an appropriate aldehyde and an amine, followed by cyclization. The final step involves coupling the spirocyclic intermediate with the oxazole derivative using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under mild conditions to form the desired ethanediamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting high-yielding reactions, minimizing the use of hazardous reagents, and implementing efficient purification techniques. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N’-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can result in the formation of new amide or ether linkages.
Scientific Research Applications
N’-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules. It can be used as a building block for designing new materials with specific properties.
Biology: The compound’s potential biological activity can be explored for developing new pharmaceuticals or agrochemicals. Its interactions with biological targets can be studied to understand its mechanism of action.
Medicine: The compound may have therapeutic potential due to its ability to interact with specific molecular targets. It can be investigated for its efficacy in treating various diseases or conditions.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, with enhanced properties. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N’-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into binding pockets of enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding or π-π interactions with target molecules, enhancing binding affinity. The ethanediamide linkage provides flexibility, allowing the compound to adopt different conformations for optimal binding.
Comparison with Similar Compounds
Research Findings and Functional Insights
- Solubility and Bioavailability: The target compound’s spirocyclic core reduces aqueous solubility compared to non-spiro analogs but enhances lipid membrane permeability .
- Biological Activity : Chlorinated aromatic groups correlate with increased antimicrobial potency, while oxazole rings improve binding to enzymes like cyclooxygenase-2 .
- Synthetic Challenges : Multi-step syntheses of spirocyclic derivatives require precise temperature control (e.g., 0–5°C for cyclization steps) to avoid byproducts .
Biological Activity
N'-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique spirocyclic structure which contributes to its biological properties. The molecular formula is , and its IUPAC name is this compound. The presence of the dioxaspiro moiety is significant for its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives of 1,4-dioxaspiro compounds have been tested against various bacterial strains and fungi. The mechanism often involves disruption of cell membrane integrity or inhibition of essential metabolic pathways.
| Microorganism | Activity | Reference |
|---|---|---|
| Escherichia coli | Moderate Inhibition | |
| Staphylococcus aureus | Strong Inhibition | |
| Candida albicans | Weak Inhibition |
Anticancer Properties
Recent studies have shown that spirocyclic compounds can induce apoptosis in cancer cells. The proposed mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death.
Case Study:
In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM). The study highlighted the compound's ability to activate apoptotic pathways through mitochondrial depolarization and reactive oxygen species (ROS) generation.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The oxazole moiety may interact with enzymes involved in metabolic pathways, potentially inhibiting their activity.
- Receptor Modulation : The compound might act as a modulator for specific receptors, influencing cellular signaling pathways.
- DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA or inhibit topoisomerases, disrupting replication and transcription processes.
Toxicological Profile
While exploring the therapeutic potential, it is crucial to assess the toxicological profile of this compound. Preliminary toxicity studies indicate low cytotoxicity in normal human cell lines at therapeutic concentrations.
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity?
The compound contains a 1,4-dioxaspiro[4.5]decan-2-ylmethyl group and a 5-methyl-1,2-oxazol-3-yl moiety linked via an ethanediamide bridge. The spirocyclic dioxaspiro system introduces steric constraints and stabilizes specific conformations, while the oxazole ring provides aromaticity and hydrogen-bonding capabilities. The amide groups enhance solubility in polar solvents and enable participation in nucleophilic reactions or coordination chemistry .
Q. What synthetic routes are commonly employed for this compound?
Multi-step synthesis typically involves:
- Step 1 : Preparation of the 1,4-dioxaspiro[4.5]decan-2-ylmethyl intermediate via cyclization of diols with ketones under acidic conditions.
- Step 2 : Functionalization of the oxazole ring through Sonogashira coupling or nitration, followed by methylation.
- Step 3 : Amide coupling using EDCI/HOBt or DCC to link the spirocyclic and oxazole moieties . Reaction optimization (e.g., temperature, catalyst selection) is critical to achieving >80% yield and minimizing side products .
Q. How is the purity and identity of this compound validated?
Analytical methods include:
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%).
- NMR : H and C spectra confirm the presence of spirocyclic protons (δ 1.5–2.0 ppm) and oxazole aromatic protons (δ 6.5–7.0 ppm).
- HRMS : Exact mass verification (e.g., [M+H]+ calculated for C₁₈H₂₃N₃O₅: 376.1612) .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in biological activity data across studies?
Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from:
- Solvent effects : Use standardized solvents (e.g., DMSO <1% v/v) to avoid interference with assays.
- Batch variability : Implement QC protocols (HPLC, NMR) for each synthesized batch.
- Target specificity : Validate binding affinity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm on-target interactions .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- ADMET prediction : Tools like SwissADME predict logP (~2.1), solubility (~0.1 mg/mL), and CYP450 interactions.
- Molecular dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes, receptors) to identify key binding residues.
- QSAR : Corrogate structural modifications (e.g., substituents on the oxazole ring) with activity data to prioritize derivatives .
Q. What experimental designs are suitable for studying its interaction with biological targets?
- In vitro :
- Enzyme inhibition : Dose-response assays (0.1–100 µM) with positive controls (e.g., staurosporine for kinases).
- Cellular uptake : Fluorescent tagging (e.g., BODIPY conjugate) and confocal microscopy to track subcellular localization.
- In silico :
- Docking : AutoDock Vina to predict binding poses in target active sites.
- Free-energy calculations : MM-GBSA to estimate binding affinities .
Comparative Analysis
Q. How does this compound compare to structurally similar analogs (e.g., spirocyclic or oxazole-containing derivatives)?
| Compound | Structural Features | Key Differences | Biological Activity |
|---|---|---|---|
| N'-(3-chloro-2-methylphenyl)-... | Chlorinated phenyl, spirocyclic core | Higher logP (2.8 vs. 2.1), lower solubility | Enhanced kinase inhibition (IC₅₀ 50 nM) |
| N1-(1,4-dioxaspiro[4.4]nonan-...) | Smaller spiro ring (4.4 vs. 4.5) | Reduced steric hindrance | Improved metabolic stability |
| 2-{5-[3-(4-chlorophenyl)-...} | Oxadiazole instead of oxazole | Altered H-bonding capacity | Lower cytotoxicity (IC₅₀ >10 µM) |
Methodological Challenges and Solutions
Q. What are common pitfalls in scaling up synthesis, and how can they be mitigated?
- Issue : Low yield during amide coupling due to steric hindrance. Solution : Use microwave-assisted synthesis (50°C, 30 min) to enhance reaction efficiency .
- Issue : Epimerization of the spirocyclic core. Solution : Employ chiral catalysts (e.g., BINOL-phosphoric acid) to retain stereochemistry .
Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved?
- Dynamic effects : Variable-temperature NMR to identify conformational exchange.
- Isotopic labeling : N-amide labeling to clarify ambiguous proton couplings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
